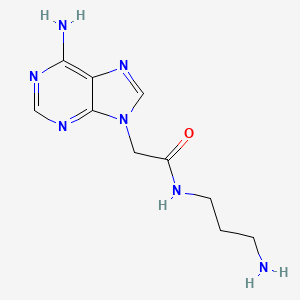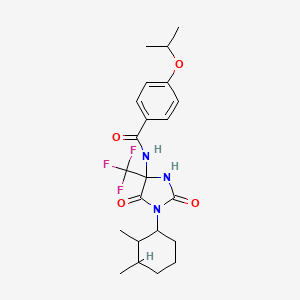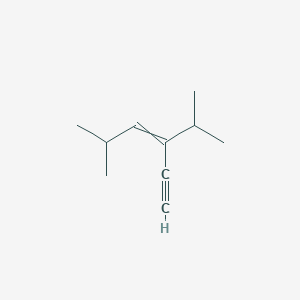
C20H21F6N3O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C20H21F6N3O3 is a complex organic molecule. This compound is characterized by its unique structure, which includes multiple fluorine atoms, making it significant in various chemical and industrial applications. The presence of fluorine atoms often imparts unique properties such as increased stability and reactivity, making this compound valuable in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of C20H21F6N3O3 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:
Reduction Reactions: Initial steps may involve the reduction of specific functional groups to achieve the desired intermediate compounds.
Substitution Reactions: These reactions are crucial for introducing fluorine atoms into the molecule. Common reagents include fluorinating agents like sulfur tetrafluoride.
Industrial Production: Industrial methods focus on optimizing yield and purity. This often involves the use of catalysts and controlled reaction conditions to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
C20H21F6N3O3: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule, often using reagents like lithium aluminum hydride.
Substitution: The presence of fluorine atoms allows for unique substitution reactions, often involving nucleophilic or electrophilic agents.
Common Reagents and Conditions: Typical reagents include sulfur tetrafluoride for fluorination, and conditions often involve controlled temperatures and pressures to ensure desired outcomes.
Applications De Recherche Scientifique
C20H21F6N3O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of C20H21F6N3O3 involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The pathways involved often include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to certain receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
C20H21F6N3O3: can be compared with other fluorinated organic compounds:
Similar Compounds: Examples include trifluoromethylbenzene and hexafluorobenzene, which also contain multiple fluorine atoms.
Uniqueness: The unique combination of functional groups and fluorine atoms in imparts distinct properties, such as enhanced stability and reactivity, making it valuable in specific applications where other compounds may not be as effective.
This compound in various fields, emphasizing its unique properties and wide range of applications
Propriétés
Formule moléculaire |
C20H21F6N3O3 |
|---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
N-[1-(2,3-dimethylcyclohexyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H21F6N3O3/c1-10-5-3-8-14(11(10)2)29-16(31)18(20(24,25)26,28-17(29)32)27-15(30)12-6-4-7-13(9-12)19(21,22)23/h4,6-7,9-11,14H,3,5,8H2,1-2H3,(H,27,30)(H,28,32) |
Clé InChI |
AFJQEJOCFVFBRV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1C)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)

![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)

![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)

